5-Amino-6-bromonicotinaldehyde
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Overview
Description
5-Amino-6-bromonicotinaldehyde (ABNA) is a chemical compound that has gained attention in the scientific community due to its potential applications in medicinal chemistry and biological research. ABNA is a derivative of nicotinaldehyde, a heterocyclic compound that is widely used in the synthesis of pharmaceuticals and agrochemicals.
Scientific Research Applications
Electrocatalytic Synthesis Applications
5-Amino-6-bromonicotinaldehyde plays a critical role in the electrocatalytic synthesis of 6-aminonicotinic acid, showcasing its utility in chemical synthesis under mild conditions. The feasibility of electrosynthesis of 6-aminonicotinic acid via electrochemical reduction of 2-amino-5-bromo and 2-amino-5-chloropyridine in the presence of CO2 has been investigated, highlighting the silver electrode's remarkable electrocatalytic effect for the reduction of the bromo derivative. This process demonstrates the compound's potential in facilitating efficient and selective chemical reactions, with applications in synthesizing valuable compounds (Gennaro et al., 2004).
Inhibition of Enzymatic Activities
Research into the inhibition of thymidine phosphorylase by derivatives of 6-aminouracil, which are structurally similar to 5-Amino-6-bromonicotinaldehyde, provides insights into the biochemical pathways that these compounds can influence. This inhibitory action underlines the compound's potential in biochemical research, particularly in understanding enzyme mechanisms and developing inhibitors for therapeutic applications (Langen et al., 1967).
Structural and Biochemical Studies
The compound's derivatives have been utilized in studies to understand the structural basis for the recognition of acetylated histone H4 by the bromodomain of histone acetyltransferase Gcn5p. Such research underscores the importance of 5-Amino-6-bromonicotinaldehyde and its derivatives in elucidating the interactions at a molecular level, which is crucial for the development of new therapeutic strategies targeting epigenetic regulators (Owen et al., 2000).
Synthesis of Highly Substituted Compounds
The compound is pivotal in the stereoselective formation of highly substituted dihydropyrans, serving as versatile building blocks for various chemical syntheses. This application demonstrates the compound's versatility in organic synthesis, enabling the creation of complex molecular architectures with potential applications in drug development and material science (Donslund et al., 2015).
Novel Synthesis Approaches
5-Amino-6-bromonicotinaldehyde is also central to the development of novel vasodilatory active nicotinate esters with amino acid function. This research avenue highlights its importance in the synthesis of bioactive molecules with potential therapeutic applications, specifically in cardiovascular diseases (Girgis et al., 2006).
Mechanism of Action
Target of Action
The primary target of 5-Amino-6-bromonicotinaldehyde is Hematopoietic Progenitor Kinase 1 (HPK1), a negative regulator of immune signaling . HPK1 is a high-interest target for the treatment of cancer .
Mode of Action
5-Amino-6-bromonicotinaldehyde interacts with HPK1, inhibiting its function . This inhibition disrupts the normal regulation of immune signaling, potentially enhancing the body’s immune response .
Biochemical Pathways
The downstream effects could include enhanced T cell receptor signaling and cytokine production .
Result of Action
The molecular and cellular effects of 5-Amino-6-bromonicotinaldehyde’s action would likely involve changes in immune response. By inhibiting HPK1, it could potentially enhance immune function, making it a valuable therapeutic for cancer treatment .
properties
IUPAC Name |
5-amino-6-bromopyridine-3-carbaldehyde |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BrN2O/c7-6-5(8)1-4(3-10)2-9-6/h1-3H,8H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AEKFIUNVBMPJDT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1N)Br)C=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5BrN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.02 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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